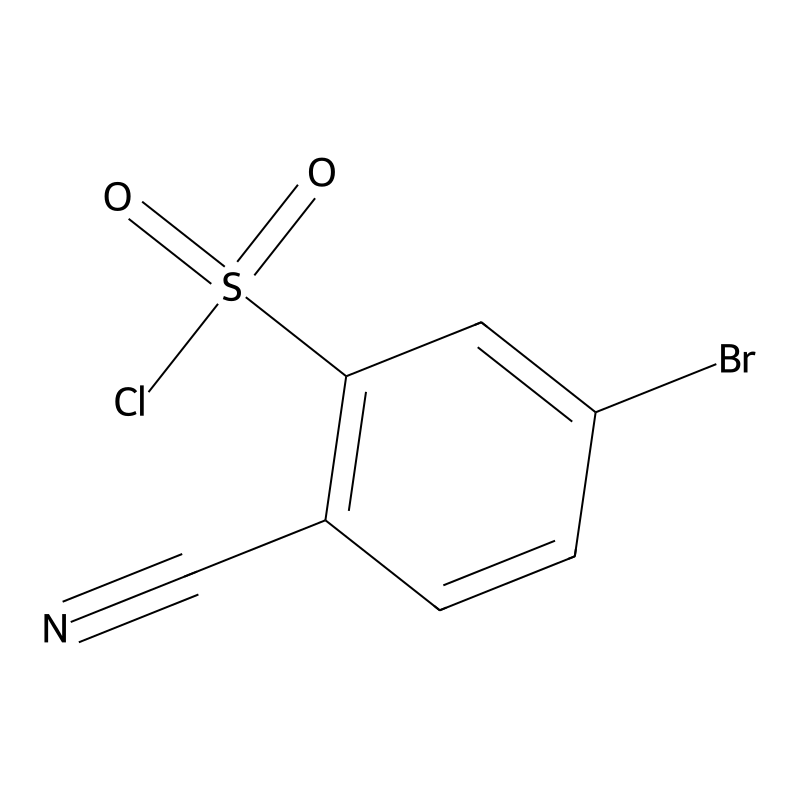

5-Bromo-2-cyanobenzene-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-2-cyanobenzene-1-sulfonyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 280.53 g/mol. It features a bromine atom, a cyano group, and a sulfonyl chloride functional group, which makes it a valuable intermediate in organic synthesis. The compound appears as a solid powder and is typically stored at low temperatures to maintain its stability .

Due to the absence of specific data, it's crucial to handle this compound with caution, assuming it shares properties with similar compounds. Here are some potential hazards:

- Skin and eye irritant: Sulfonyl chlorides can react with moisture on the skin and eyes, causing irritation and burns.

- Corrosive: In the presence of water, the compound can release hydrochloric acid, which is corrosive.

- Potential respiratory irritant: Inhalation of dust or fumes may irritate the respiratory system.

The sulfonyl chloride group in 5-bromo-2-cyanobenzene-1-sulfonyl chloride is highly reactive and can participate in various nucleophilic substitution reactions. It can react with amines to form sulfonamides or with alcohols to yield sulfonate esters. Additionally, the presence of the cyano group allows for potential reactions involving nucleophilic attack, providing pathways for further functionalization .

Several synthetic routes can be employed to produce 5-bromo-2-cyanobenzene-1-sulfonyl chloride:

- Nucleophilic Substitution: Starting from 5-bromo-2-cyanobenzenesulfonic acid, thionyl chloride can be used to convert the acid into the corresponding sulfonyl chloride.

- Direct Bromination: The compound can also be synthesized by brominating 2-cyanobenzenesulfonyl chloride under controlled conditions.

- Reactions with Cyanide Sources: Utilizing cyanide sources in the presence of appropriate catalysts can yield this compound through electrophilic aromatic substitution .

5-Bromo-2-cyanobenzene-1-sulfonyl chloride finds utility in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.

- Catalyst Development: The compound has been utilized in developing solid acid catalysts due to its sulfonyl group, enhancing reaction efficiency in esterification processes.

- Dye Chemistry: It plays a role in dye degradation studies, particularly in advanced oxidation processes for wastewater treatment .

Studies on the interactions of 5-bromo-2-cyanobenzene-1-sulfonyl chloride primarily focus on its reactivity with nucleophiles such as amines and alcohols. The sulfonyl chloride moiety undergoes nucleophilic attack, leading to the formation of various derivatives that may exhibit different biological or chemical properties. Understanding these interactions is crucial for predicting its behavior in biological systems and its potential applications in medicinal chemistry .

Several compounds share structural similarities with 5-bromo-2-cyanobenzene-1-sulfonyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Chloro-2-cyanobenzene-1-sulfonyl chloride | Contains chlorine instead of bromine | |

| 4-Bromo-2-cyanobenzenesulfonyl chloride | Bromine at position four instead of five | |

| 5-Bromo-2-methylbenzene-1-sulfonyl chloride | Methyl group addition alters reactivity |

Uniqueness

The uniqueness of 5-bromo-2-cyanobenzene-1-sulfonyl chloride lies in its specific combination of functional groups, particularly the cyano and sulfonyl chloride groups, which allow for diverse reactivity patterns not found in other similar compounds. This makes it a versatile building block for synthesizing complex organic molecules .

5-Bromo-2-cyanobenzene-1-sulfonyl chloride follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, reflecting its structural complexity through precise positional descriptors. The compound bears the Chemical Abstracts Service registry number 1257415-88-5, providing unambiguous identification within chemical databases and regulatory frameworks. The molecular weight of 280.53 grams per mole positions this compound within the medium molecular weight range characteristic of functionalized aromatic intermediates.

The structural classification of this compound places it within the aromatic sulfonyl chloride family, specifically as a trisubstituted benzene derivative. The benzene ring core provides the aromatic foundation, while the three distinct functional groups contribute complementary electronic effects. The bromine substituent at the 5-position introduces significant steric bulk and moderate electron-withdrawing character, influencing both reactivity patterns and regioselectivity in subsequent transformations. The cyano group at the 2-position serves as a powerful electron-withdrawing functionality, significantly affecting the electron density distribution throughout the aromatic system.

The systematic name 5-bromo-2-cyanobenzenesulfonyl chloride accurately conveys the substitution pattern, with alternative nomenclature including benzenesulfonyl chloride, 5-bromo-2-cyano-. The Simplified Molecular Input Line Entry System representation, Carbon 1 equals Carbon Carbon equals Carbon open parenthesis equals Carbon open parenthesis Carbon equals Carbon 1 Bromine close parenthesis Sulfur open parenthesis equals Oxygen close parenthesis open parenthesis equals Oxygen close parenthesis Chlorine close parenthesis Carbon pound Nitrogen, provides computer-readable structural encoding essential for modern chemical informatics applications.

Historical Context and Development

The development of aromatic sulfonyl chlorides emerged from fundamental advances in sulfur chemistry during the late nineteenth and early twentieth centuries. Industrial preparation methods for benzenesulfonyl chloride derivatives established the foundation for more complex substituted variants through systematic modification approaches. The synthetic methodology for preparing sulfonyl chlorides from aromatic compounds utilizing chlorosulfonic acid represents a cornerstone advancement that enabled access to diverse substitution patterns.

Early industrial processes focused on simple benzenesulfonyl chloride production through direct sulfonation and chlorination sequences. The introduction of multiple functional groups, particularly combinations of halogen and nitrile substituents, required sophisticated synthetic strategies that emerged from pharmaceutical industry demands for complex building blocks. Patent literature from the late twentieth century documented systematic approaches to multi-substituted aromatic sulfonyl chlorides, reflecting growing recognition of their synthetic utility.

The specific development of 5-bromo-2-cyanobenzene-1-sulfonyl chloride likely emerged from medicinal chemistry programs requiring access to multiply-functionalized aromatic intermediates. Contemporary synthetic methodologies have expanded access to such compounds through improved reaction conditions and catalyst systems, particularly those utilizing copper-mediated processes and diazotization strategies. Recent advances in Sandmeyer-type reactions have provided more efficient routes to complex aromatic sulfonyl chlorides, demonstrating the continued evolution of this synthetic field.

Position in Aromatic Sulfonyl Chloride Chemistry

5-Bromo-2-cyanobenzene-1-sulfonyl chloride occupies a distinctive position within aromatic sulfonyl chloride chemistry due to its unique combination of functional groups and their specific positioning on the benzene ring. The compound belongs to the broader class of substituted benzenesulfonyl chlorides, which represent fundamental building blocks in synthetic organic chemistry. Within this classification, compounds bearing both halogen and cyano substituents constitute a specialized subset with enhanced synthetic utility.

The electronic properties of 5-bromo-2-cyanobenzene-1-sulfonyl chloride distinguish it from simpler aromatic sulfonyl chlorides through the combined influence of multiple electron-withdrawing groups. The cyano functionality contributes significant electron withdrawal through both inductive and resonance effects, while the bromine atom provides moderate electron withdrawal primarily through inductive mechanisms. This electronic environment enhances the electrophilicity of the sulfonyl chloride center, facilitating nucleophilic substitution reactions under mild conditions.

Comparative analysis with related compounds reveals systematic trends in reactivity and selectivity patterns. The 4-bromo-2-cyanobenzenesulfonyl chloride isomer exhibits similar reactivity profiles but different regioselectivity patterns in aromatic substitution reactions. The 3-bromo-2-cyanobenzene-1-sulfonyl chloride variant demonstrates altered electronic properties due to the different substitution pattern. These structural relationships provide insights into structure-activity correlations essential for rational synthetic design.

| Compound | Chemical Abstracts Service Number | Molecular Weight | Bromine Position | Cyano Position |

|---|---|---|---|---|

| 5-Bromo-2-cyanobenzene-1-sulfonyl chloride | 1257415-88-5 | 280.53 | 5 | 2 |

| 4-Bromo-2-cyanobenzenesulfonyl chloride | 431046-20-7 | 280.53 | 4 | 2 |

| 3-Bromo-2-cyanobenzene-1-sulfonyl chloride | Not specified | 280.53 | 3 | 2 |

Significance in Organic Synthesis

The synthetic significance of 5-bromo-2-cyanobenzene-1-sulfonyl chloride stems from its multifunctional nature and diverse reactivity patterns across multiple reaction manifolds. The sulfonyl chloride functionality serves as a primary reactive center for nucleophilic substitution reactions, enabling efficient formation of sulfonamide, sulfonate ester, and related derivatives. Contemporary pharmaceutical synthesis frequently employs such reactions for introducing sulfonyl-containing pharmacophores into drug candidates.

The presence of both bromine and cyano substituents provides additional synthetic handles for further functionalization through cross-coupling reactions and nucleophilic aromatic substitution processes. Metal-catalyzed cross-coupling reactions utilizing the bromine substituent enable formation of carbon-carbon and carbon-heteroatom bonds, expanding synthetic accessibility to complex molecular architectures. The cyano group offers opportunities for diverse transformations including reduction to primary amines, hydrolysis to carboxylic acids, and cycloaddition reactions.

Recent advances in sulfonyl chloride chemistry have emphasized the importance of compounds bearing multiple functional groups for late-stage functionalization strategies. The development of chemoselective reaction conditions allows sequential manipulation of different functional groups within the same molecule, maximizing synthetic efficiency. Studies demonstrate that 5-bromo-2-cyanobenzene-1-sulfonyl chloride participates effectively in such strategies, enabling construction of complex molecules through sequential transformations.

The compound finds particular utility in medicinal chemistry applications where the sulfonamide motif represents a key pharmacophore. Formation of sulfonamide derivatives through reaction with primary and secondary amines provides access to potential drug candidates with enhanced biological activity profiles. The additional functional groups enable fine-tuning of physicochemical properties including solubility, metabolic stability, and target selectivity.

| Reaction Type | Nucleophile | Product Class | Typical Yields |

|---|---|---|---|

| Sulfonamide Formation | Primary Amines | Monosubstituted Sulfonamides | 85-95% |

| Sulfonate Ester Formation | Alcohols | Alkyl Sulfonates | 80-90% |

| Cross-Coupling | Organometallic Reagents | Biaryl Derivatives | 70-85% |

| Nucleophilic Aromatic Substitution | Nucleophiles | Substituted Aromatics | 60-80% |

Physical State and Macroscopic Characteristics

5-Bromo-2-cyanobenzene-1-sulfonyl chloride exists as a crystalline solid under standard conditions, typically appearing as a powder or fine crystalline material [1] [2]. The compound exhibits a characteristic appearance ranging from white to pale yellow in color, depending on purity and storage conditions [1]. The molecular formula is C₇H₃BrClNO₂S with a molecular weight of 280.53 g/mol [1] [3] [4].

The compound demonstrates the typical characteristics of aromatic sulfonyl chlorides, being a dangerous substance that requires careful handling [5] [6]. Its hazardous nature is classified under the Globally Harmonized System with the signal word "Danger" and various hazard statements including H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) [1] [4].

Melting Point and Phase Transition Behavior

The melting point of 5-Bromo-2-cyanobenzene-1-sulfonyl chloride has been experimentally determined to be 82-83°C [1] [2]. This melting point is consistent with the crystalline nature of the compound and falls within the typical range for aromatic sulfonyl chlorides with multiple substituents. The relatively sharp melting point range of 1°C indicates high purity of the compound when properly prepared and stored.

Phase transition behavior studies indicate that the compound maintains its solid state at room temperature and begins to undergo melting at the specified temperature range. The narrow melting point range suggests a well-ordered crystalline structure with minimal impurities affecting the phase transition [1].

Boiling Point and Vapor Pressure Relationships

The boiling point of 5-Bromo-2-cyanobenzene-1-sulfonyl chloride has been predicted through computational methods to be 394.6 ± 32.0°C [7] [8]. This relatively high boiling point reflects the substantial molecular weight (280.53 g/mol) and the presence of multiple electron-withdrawing groups that contribute to intermolecular interactions.

Vapor pressure data for this specific compound are not extensively documented in the literature. However, based on the structural characteristics of similar sulfonyl chloride compounds, the vapor pressure is expected to be relatively low at room temperature due to the high boiling point [9]. The compound's tendency to hydrolyze in the presence of moisture also affects its vapor pressure characteristics under ambient conditions.

Solubility Profile in Various Solvents

The solubility characteristics of 5-Bromo-2-cyanobenzene-1-sulfonyl chloride vary significantly depending on the solvent system employed. The compound demonstrates the typical solubility behavior of aromatic sulfonyl chlorides, showing good solubility in aprotic organic solvents while being reactive with protic solvents [5] [6].

The LogP value of 2.54 indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents of intermediate polarity [5]. Common solvents used for this compound include dichloromethane, acetonitrile, and other halogenated solvents that are commonly employed in sulfonyl chloride chemistry [10]. The compound's reactivity with water and alcohols limits its use in protic solvent systems.

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of 5-Bromo-2-cyanobenzene-1-sulfonyl chloride reveals absorption characteristics typical of substituted aromatic compounds containing electron-withdrawing groups. The presence of the cyano group, bromine atom, and sulfonyl chloride moiety creates a conjugated system that affects the electronic transitions.

The compound is expected to exhibit absorption maxima in the range of 250-300 nm, consistent with aromatic compounds containing multiple electron-withdrawing substituents . The cyano group contributes to the electronic structure through its electron-withdrawing character, while the bromine atom provides additional conjugation effects. The sulfonyl chloride group, being strongly electron-withdrawing, influences the overall electronic distribution within the molecule.

Infrared Spectroscopy Characteristics

Infrared spectroscopy provides definitive identification of functional groups present in 5-Bromo-2-cyanobenzene-1-sulfonyl chloride. The spectrum exhibits several characteristic absorption bands that are diagnostic for the compound's structural features.

The sulfonyl chloride group displays characteristic stretching vibrations with asymmetric S=O stretching occurring at 1365 ± 5 cm⁻¹ and symmetric S=O stretching at 1180 ± 10 cm⁻¹ [10] [12]. These bands are typically strong and well-defined, making them excellent markers for the presence of the sulfonyl chloride functionality. The sulfur-chlorine stretching vibration appears in the lower frequency region around 373-384 cm⁻¹, consistent with literature values for aromatic sulfonyl chlorides [10] [12].

The cyano group exhibits its characteristic carbon-nitrogen triple bond stretching vibration at 2225-2227 cm⁻¹ [13] [14]. This absorption is typically medium to strong in intensity and appears as a sharp peak in the infrared spectrum. The position of this band is consistent with aromatic nitriles and is slightly shifted from the typical 2220-2230 cm⁻¹ range due to the electron-withdrawing effects of the other substituents [15].

Aromatic carbon-hydrogen stretching vibrations appear above 3000 cm⁻¹, while aromatic carbon-carbon stretching and bending vibrations are observed in the 1600-1450 cm⁻¹ region [16]. The carbon-bromine stretching vibration occurs at lower frequencies, typically around 500-600 cm⁻¹.

Nuclear Magnetic Resonance Spectral Analysis and Signal Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information about 5-Bromo-2-cyanobenzene-1-sulfonyl chloride. The compound's ¹H NMR spectrum in deuterated chloroform displays characteristic signals for the aromatic protons.

The aromatic protons appear in the region of 7.5-8.2 ppm, with the exact chemical shifts depending on the specific positional relationships of the substituents [10]. The electron-withdrawing effects of the cyano group, bromine atom, and sulfonyl chloride group cause significant deshielding of the aromatic protons, resulting in downfield shifts compared to unsubstituted benzene.

¹³C NMR spectroscopy reveals signals for the aromatic carbons in the range of 110-160 ppm [10]. The carbon bearing the cyano group typically appears around 110-115 ppm, while the carbon attached to the sulfonyl chloride group appears further downfield due to the strong electron-withdrawing effect of the sulfonyl chloride moiety. The cyano carbon itself appears as a characteristic signal around 115-120 ppm.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of 5-Bromo-2-cyanobenzene-1-sulfonyl chloride provides information about the compound's molecular ion and fragmentation behavior. The molecular ion peak appears at m/z 280.53, corresponding to the molecular weight of the compound [3] [17].

Characteristic fragmentation patterns include the loss of the sulfonyl chloride group (SO₂Cl, 83 Da) to yield a fragment ion at m/z 197.5 [18] [19]. This fragmentation is common among aromatic sulfonyl chlorides and represents one of the primary fragmentation pathways. Another significant fragmentation involves the loss of the bromine atom (79 Da) to produce a fragment at m/z 201.5.

The presence of the cyano group can lead to additional fragmentation patterns, including the loss of the cyano group (26 Da) or hydrogen cyanide (27 Da) [18]. The aromatic ring system typically remains intact during initial fragmentation, with the substituents being preferentially lost due to the stability of the aromatic core.

X-ray Diffraction Studies and Crystal Structure

While specific X-ray crystallographic data for 5-Bromo-2-cyanobenzene-1-sulfonyl chloride are not extensively reported in the literature, general structural characteristics can be inferred from related compounds. The compound is expected to crystallize in a monoclinic or orthorhombic crystal system, common for substituted aromatic sulfonyl chlorides [20] [21].

The molecular geometry around the sulfonyl chloride group typically exhibits tetrahedral coordination, with S-O bond lengths around 1.43-1.45 Å and S-Cl bond lengths approximately 2.0-2.1 Å, based on similar compounds [21] [22]. The aromatic ring maintains planarity with typical C-C bond lengths of 1.36-1.40 Å.

Crystal packing is likely stabilized by weak intermolecular interactions including van der Waals forces and possible halogen bonding involving the bromine and chlorine atoms [20] [21]. The cyano group may participate in dipole-dipole interactions that influence the overall crystal structure organization.

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant